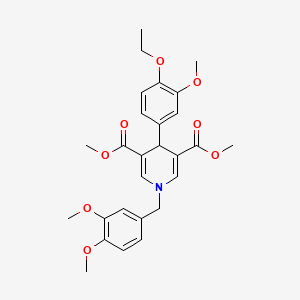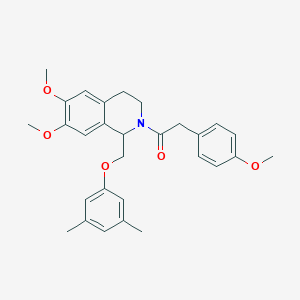![molecular formula C17H21N5O2 B11212502 2-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11212502.png)
2-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a 3,4-dimethylphenyl group and an ethoxyethanol moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3,4-dimethylphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts.
Introduction of the ethoxyethanol moiety: This can be done through nucleophilic substitution reactions, where the ethoxyethanol group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-{[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylacetophenone: Shares the 3,4-dimethylphenyl group but lacks the pyrazolo[3,4-d]pyrimidine core.
1,2-Bis(3,4-dimethylphenyl)ethane: Contains two 3,4-dimethylphenyl groups but lacks the pyrazolo[3,4-d]pyrimidine core and ethoxyethanol moiety.
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but contains methoxy groups instead of the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
The uniqueness of 2-(2-{[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL lies in its combination of the pyrazolo[3,4-d]pyrimidine core with the 3,4-dimethylphenyl group and ethoxyethanol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[2-[[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C17H21N5O2/c1-12-3-4-14(9-13(12)2)22-17-15(10-21-22)16(19-11-20-17)18-5-7-24-8-6-23/h3-4,9-11,23H,5-8H2,1-2H3,(H,18,19,20) |
InChI Key |
YJNJXBBSRIKWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11212422.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide](/img/structure/B11212430.png)
![N-benzyl-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11212438.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide](/img/structure/B11212442.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11212450.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B11212451.png)

![1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea](/img/structure/B11212473.png)

![N-(3-methoxybenzyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11212493.png)

![4-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212496.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11212516.png)
